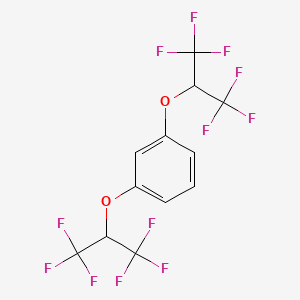

1,x-Bis(2H-perfluoroisopropoxy)benzene

Beschreibung

1,x-Bis(2H-perfluoroisopropoxy)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with two 2H-perfluoroisopropoxy groups at positions 1 and x (where x typically denotes 3 or 4). The perfluoroisopropoxy substituents confer exceptional chemical inertness, thermal stability, and hydrophobicity due to the strong electron-withdrawing nature of fluorine atoms and the steric bulk of the isopropyl group. Such properties make it valuable in high-performance applications, including coatings, electronics, and aerospace materials, where resistance to degradation under extreme conditions is critical.

The perfluorinated isopropoxy groups likely amplify these effects compared to partially fluorinated analogs.

Eigenschaften

Molekularformel |

C12H6F12O2 |

|---|---|

Molekulargewicht |

410.15 g/mol |

IUPAC-Name |

1,3-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzene |

InChI |

InChI=1S/C12H6F12O2/c13-9(14,15)7(10(16,17)18)25-5-2-1-3-6(4-5)26-8(11(19,20)21)12(22,23)24/h1-4,7-8H |

InChI-Schlüssel |

UHARMWKZVXCQBT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1,x-Bis(2H-perfluoroisopropoxy)benzene involves several steps, typically starting with the preparation of the perfluoroisopropoxy intermediates. These intermediates are then reacted with a benzene derivative under specific conditions to form the final product. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and controlled atmospheres to ensure the desired product yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction parameters and scalability. These methods are designed to optimize the yield and minimize the production of by-products.

Analyse Chemischer Reaktionen

1,x-Bis(2H-perfluoroisopropoxy)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1,x-Bis(2H-perfluoroisopropoxy)benzene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals and imaging agents.

Medicine: It is explored for its potential use in drug delivery systems and as a component of diagnostic tools.

Wirkmechanismus

The mechanism of action of 1,x-Bis(2H-perfluoroisopropoxy)benzene involves its interaction with specific molecular targets and pathways. The perfluoroisopropoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 1,x-Bis(2H-perfluoroisopropoxy)benzene with structurally related compounds, focusing on electronic properties, fragmentation behavior, and substrate interactions under electron-stimulated desorption (ESD) conditions.

Substituent Effects on Electronic Properties

| Compound | Substituent Type | Fluorination Degree | Electron Affinity (Inferred) | Dominant ESD Mechanism(s) |

|---|---|---|---|---|

| Benzene (C₆H₆) | None | Non-fluorinated | Low | Dipolar Dissociation (DD) |

| 1,4-Bis(2-fluoroethoxy)benzene | Fluoroethoxy | Partial | Moderate | DD, Dissociative Ionization (DI) |

| 1,x-Bis(2H-perfluoroisopropoxy)benzene | Perfluoroisopropoxy | Full | High | DD, Dissociative Electron Attachment (DEA) |

Key Findings :

- Fluorinated Derivatives : Increased fluorination enhances electron affinity, promoting DEA pathways. For example, 1,4-bis(2-fluoroethoxy)benzene shows higher anion yields than benzene due to fluorine-induced stabilization of TNIs.

- Perfluoroisopropoxy Substituents : The fully fluorinated isopropoxy groups likely amplify DEA efficiency and suppress heavier fragment desorption due to steric hindrance and stronger substrate interactions.

Fragmentation Patterns Under ESD

| Fragment Ion | Benzene Yield (Relative) | 1,4-Bis(2-fluoroethoxy)benzene (Inferred) | 1,x-Bis(2H-perfluoroisopropoxy)benzene (Predicted) |

|---|---|---|---|

| H⁻ | High | Moderate | Low (due to steric shielding) |

| F⁻ | N/A | High | Very High (fluorine-rich substituents) |

| CF₃⁻ | N/A | Low | Moderate (from isopropoxy cleavage) |

| C₆H₅⁺ | Suppressed | Suppressed | Highly Suppressed (bulky substituents) |

Mechanistic Insights :

- In benzene, lighter ions (H⁺, CH₃⁺) dominate due to low desorption energy thresholds.

- Fluorinated derivatives exhibit enhanced F⁻ and CF₃⁻ yields due to DEA-driven cleavage of C–F bonds.

- For 1,x-Bis(2H-perfluoroisopropoxy)benzene, steric bulk may reduce H⁻ desorption but increase F⁻/CF₃⁻ yields. Heavy fragments (e.g., C₃F₇⁻) are likely suppressed due to low desorption probabilities.

Substrate and Film Thickness Effects

Observations :

- Benzene films on Pt show thickness-dependent cation/anion yields due to image charge attraction and secondary electron neutralization.

- For 1,x-Bis(2H-perfluoroisopropoxy)benzene, stronger substrate interactions (via polarized C–F bonds) may further suppress cation desorption, while fluorine-rich surfaces enhance secondary electron yields.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.